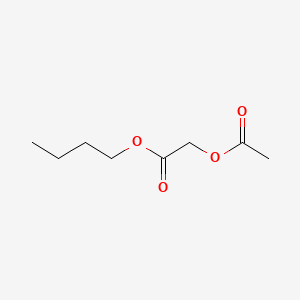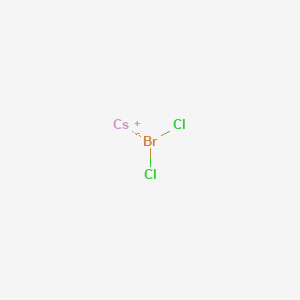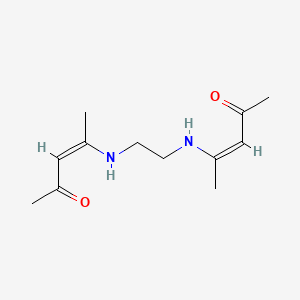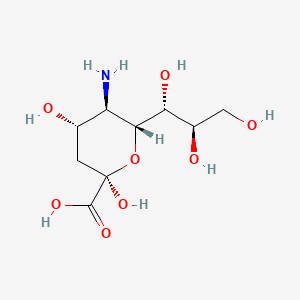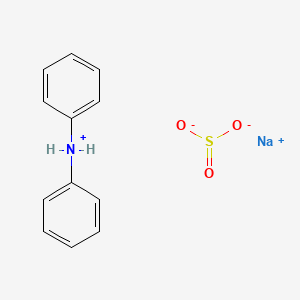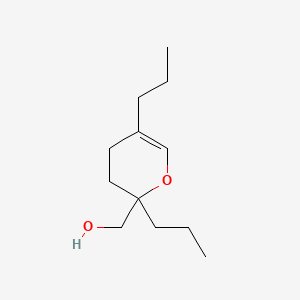
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol is an organic compound with the molecular formula C11H20O2 It is a derivative of dihydropyran, characterized by the presence of two propyl groups and a hydroxymethyl group attached to the pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with propylmagnesium bromide, followed by the addition of formaldehyde to introduce the hydroxymethyl group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalytic hydrogenation steps to achieve the desired level of saturation in the pyran ring.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyran ring can be reduced to form tetrahydropyran derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dihydro-2,5-dipropyl-2H-pyran-2-carboxylic acid.
Reduction: Formation of 3,4,5,6-tetrahydro-2,5-dipropyl-2H-pyran-2-methanol.
Substitution: Formation of various substituted pyran derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The propyl groups may contribute to the compound’s lipophilicity, influencing its ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler analog without the propyl and hydroxymethyl groups.
2-Hydroxymethyl-3,4-dihydro-2H-pyran: Similar structure but lacks the propyl groups.
3,4-Dihydro-2,5-dipropyl-2H-pyran: Lacks the hydroxymethyl group.
Uniqueness
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both propyl and hydroxymethyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
84642-62-6 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
(2,5-dipropyl-3,4-dihydropyran-2-yl)methanol |
InChI |
InChI=1S/C12H22O2/c1-3-5-11-6-8-12(10-13,7-4-2)14-9-11/h9,13H,3-8,10H2,1-2H3 |
Clave InChI |
USQXTJUNNFVXKE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=COC(CC1)(CCC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


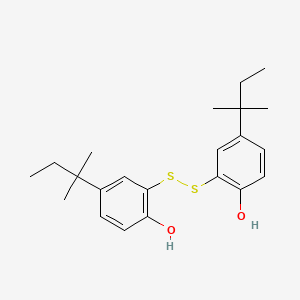
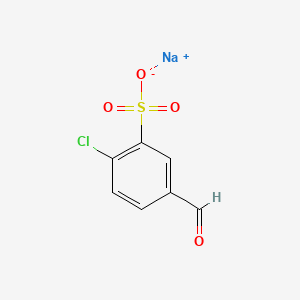
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
